molecular formula C17H19ClN2O3S B2424033 1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione CAS No. 1797185-75-1

1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Cat. No. B2424033
CAS RN: 1797185-75-1
M. Wt: 366.86
InChI Key: SDBBMTKNFKZQCI-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrolidine-2,5-dione , which is an organic compound consisting of a 5-membered lactam . Pyrrolidines are a class of heterocyclic amines having a saturated five-membered ring .


Synthesis Analysis

While specific synthesis information for the compound was not found, a related compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, has been synthesized and evaluated for anticonvulsant activity .

Scientific Research Applications

Anticonvulsant Activity

This compound has been studied for its potential as an anticonvulsant . In animal models of epilepsy, it has shown promising results. For instance, one of the compounds showed a higher median effective dose (ED50) value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) in the maximal electroshock (MES) test, and in the 6 Hz test .

Antinociceptive Activity

The compound has also been investigated for its antinociceptive (pain-relieving) properties . In the hot plate test and writhing tests, some of the most active compounds showed significant antinociceptive activity .

Neuropathic Pain Treatment

The compound has shown effectiveness in the oxaliplatin (OXPT)-induced neuropathic pain model in mice . This suggests potential applications in the treatment of neuropathic pain.

Inhibition of Voltage-Gated Channels

The compound has been found to inhibit neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This mechanism of action could have implications in various neurological disorders.

GABA Transporter Influence

The compound’s influence on the GABA transporter (GAT) was assessed . GABA is a major inhibitory neurotransmitter in the brain, and alterations in GABA signaling are implicated in numerous neurological and psychiatric disorders.

Potential Use in Crop Protection

While not directly related to the exact compound , derivatives of pyrrolidine-2,5-dione have been used in the synthesis of several crop-protection products . It’s possible that your compound could have similar applications.

Future Directions

While specific future directions for “1-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)pyrrolidine-2,5-dione” were not found, there is ongoing research into new, more effective, and/or safer therapeutics for epilepsy, including a series of original hybrid pyrrolidine-2,5-dione derivatives with potent anticonvulsant properties .

properties

IUPAC Name

1-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c18-13-4-2-1-3-12(13)14-7-8-19(9-10-24-14)17(23)11-20-15(21)5-6-16(20)22/h1-4,14H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBBMTKNFKZQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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